molecular formula C16H14O5 B13700988 3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid

3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid

Cat. No.: B13700988
M. Wt: 286.28 g/mol
InChI Key: YRUOHZKXLKHRBS-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a hydroxyphenyl group, and an oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid typically involves multiple stepsThe final step often involves the formation of the oxopropanoic acid moiety through oxidation or other suitable reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield benzyloxy ketones, while reduction of the oxopropanoic acid moiety can produce benzyloxy alcohols .

Scientific Research Applications

3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the hydroxyphenyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid is unique due to the presence of both a benzyloxy group and a hydroxyphenyl group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and applications in various fields of research .

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

3-(3-hydroxy-4-phenylmethoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C16H14O5/c17-13-8-12(9-14(18)16(19)20)6-7-15(13)21-10-11-4-2-1-3-5-11/h1-8,17H,9-10H2,(H,19,20)

InChI Key

YRUOHZKXLKHRBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)C(=O)O)O

Origin of Product

United States

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